

Application Notes and Protocols for Boc-3-(3-quinolyl)-DL-Ala-OH

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Compound of Interest

Compound Name: Boc-3-(3-quinolyl)-DL-Ala-OH

Cat. No.: B3081319

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Introduction

Boc-3-(3-quinolyl)-DL-Ala-OH is a synthetic amino acid derivative that holds significant potential in peptide synthesis and drug discovery. The incorporation of the quinoline moiety, a privileged scaffold in medicinal chemistry, into an alanine backbone provides a unique building block for the development of novel peptides and small molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it particularly suitable for use in Bocbased solid-phase peptide synthesis (SPPS).[2][3]

Quinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as protein kinases or the modulation of critical cellular signaling pathways.[1][5] In the realm of neuropharmacology, quinoline-based compounds are being explored for their potential to treat neurodegenerative diseases.[6]

These application notes provide detailed protocols for the use of **Boc-3-(3-quinolyl)-DL-Ala-OH** in peptide synthesis and summarize the potential biological activities of the resulting quinoline-containing compounds with example data from related molecules.

Data Presentation



Due to the limited availability of specific quantitative data for **Boc-3-(3-quinolyl)-DL-Ala-OH**, the following tables present data for representative quinoline-based compounds to illustrate their potential biological activities.

Table 1: Anticancer Activity of Selected Quinoline-Based Compounds

Compound ID	Cancer Cell Line	IC50 (μM)	Mechanism of Action
Jineol Derivative (35)	A-549 (Lung)	0.314 - 4.65	Cytotoxic
7-chloro-4- quinolinylhydrazone (36)	SF-295 (CNS)	0.314 - 4.65	Cytotoxic
Quinoline-8- sulfonamide (9a)	C32 (Melanoma)	233.9	Pyruvate Kinase M2 Inhibition
Quinoline-docetaxel analogue (6c)	MCF-7-MDR (Breast)	0.0088	Cytotoxic
Quinoline Derivative (7a)	-	0.00027 (PDE5)	PDE5 Inhibition

Data sourced from studies on various quinoline derivatives and may not be representative of peptides containing **Boc-3-(3-quinolyl)-DL-Ala-OH**.[6][7][8][9]

Table 2: Enzyme Inhibitory Activity of Selected Quinoline-Based Compounds



Compound Class	Target Enzyme	IC50 (μM)	Therapeutic Area
Antimalarial Quinolinoids	Butyrylcholinesterase (BChE)	0.56 - 53	Neurodegenerative Disease
Quinoline-based Compound (7a)	Phosphodiesterase 5 (PDE5)	0.00027	Neurodegenerative Disease
Quinoline-imidazole hybrid (72)	Plasmodium falciparum 3D7	0.10	Malaria
Quinoline-based compounds	Pyruvate Kinase M2	-	Cancer
3',4',5'- trihydroxyphenyl styrylquinolines	HIV-1 Integrase	0.3	HIV/AIDS

Data sourced from studies on various quinoline derivatives and may not be representative of peptides containing **Boc-3-(3-quinolyl)-DL-Ala-OH**.[6][8][10][11]

Experimental Protocols

The following protocols describe the general procedures for incorporating **Boc-3-(3-quinolyl)-DL-Ala-OH** into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps of resin swelling, Boc deprotection, amino acid coupling, and capping of unreacted sites.

- 1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[2][3]
- 2. Boc Deprotection:



- Wash the resin-bound peptide with DCM.
- Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[12][13][14]
- Agitate the mixture for 20-30 minutes at room temperature.
- Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.
- 3. Neutralization:
- Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium salt to the free amine.[3]
- Wash the resin with DCM to remove excess DIEA.
- 4. Amino Acid Coupling (using HBTU):
- In a separate vessel, pre-activate Boc-3-(3-quinolyl)-DL-Ala-OH (2-4 equivalents relative to resin loading) by dissolving it with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-4 equivalents) and DIEA (4-8 equivalents) in N,N-Dimethylformamide (DMF).[3][15]
- Add the activated amino acid solution to the neutralized resin-bound peptide.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction for completeness using a qualitative method like the Kaiser test. If the
 test is positive, the coupling step can be repeated.
- 5. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
- Wash the resin thoroughly with DMF, methanol, and DCM.
- Dry the resin under vacuum.



Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support.

- 1. Preparation:
- Ensure the N-terminal Boc group of the final amino acid has been removed.
- Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
- 2. Cleavage:
- Prepare a cleavage cocktail. For many peptides, a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) is effective.[15] The specific scavengers may vary depending on the peptide sequence.
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15]
- Agitate the mixture at room temperature for 2-3 hours.[15]
- 3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[15]
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[15]
- Dry the crude peptide pellet under vacuum.
- 4. Purification:

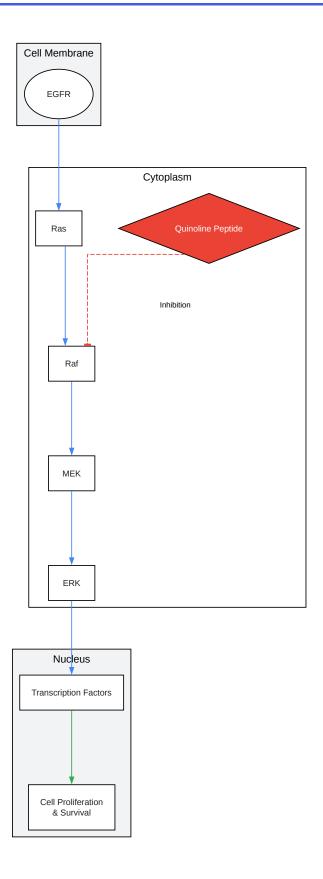


 The crude peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

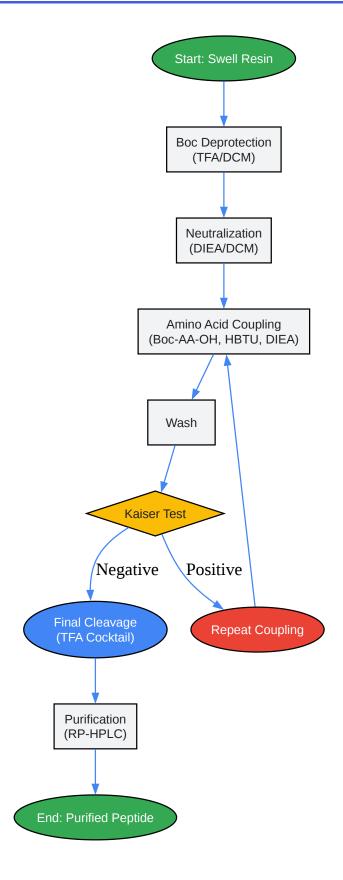
Visualizations Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a peptide containing a quinoline derivative, based on the known anticancer activities of such compounds which often involve the inhibition of protein kinase signaling cascades.[1][5]









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